1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitro-oxadiazolyl-pyridinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxybenzene derivatives.
Formation of the Nitro-oxadiazolyl-pyridinyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various alkyl or aryl derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The nitro group and the oxadiazole ring are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler analogue with similar pharmacological properties.
1-(4-Nitrophenyl)piperazine: Another analogue with a nitro group, but lacking the oxadiazole and pyridine moieties.
1-(4-Chlorophenyl)piperazine: A related compound with a chloro substituent instead of a methoxy group.
Uniqueness
1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to the presence of both the nitro-oxadiazolyl-pyridinyl phenyl group and the methoxyphenyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-33-19-8-6-18(7-9-19)28-12-14-29(15-13-28)21-10-5-17(16-22(21)30(31)32)23-26-24(34-27-23)20-4-2-3-11-25-20/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSKMVGGXRRBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=CC=N5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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